molecular formula C13H10ClN3OS B14220771 N-(5-chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 726161-06-4

N-(5-chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B14220771
CAS No.: 726161-06-4
M. Wt: 291.76 g/mol
InChI Key: RZUONWJRTTVGQU-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry

Preparation Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 5-chloro-2-methoxyaniline with thieno[2,3-d]pyrimidine-4-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .

Chemical Reactions Analysis

N-(5-chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. .

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.

    Industry: The compound is used in the development of organic semiconductors and other advanced materials .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and survival, such as protein kinases or topoisomerases. This inhibition leads to the disruption of cellular processes, ultimately resulting in cell death. The compound’s antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity .

Comparison with Similar Compounds

N-(5-chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine can be compared with other thienopyrimidine derivatives, such as:

Properties

CAS No.

726161-06-4

Molecular Formula

C13H10ClN3OS

Molecular Weight

291.76 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C13H10ClN3OS/c1-18-11-3-2-8(14)6-10(11)17-12-9-4-5-19-13(9)16-7-15-12/h2-7H,1H3,(H,15,16,17)

InChI Key

RZUONWJRTTVGQU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC2=C3C=CSC3=NC=N2

Origin of Product

United States

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